T-1105

Beschreibung

Significance of Pyrazine (B50134) Carboxamide Derivatives in Therapeutic Development

The pyrazine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its inherent chemical properties allow for diverse interactions with biological targets, making it a valuable framework for drug design. mdpi.comnih.gov Pyrazine carboxamide derivatives have been investigated for a wide range of therapeutic applications, including antiviral, antimicrobial, and anticancer treatments. mdpi.comnih.govresearchgate.net

The significance of this scaffold is highlighted by its presence in various clinically important molecules. For instance, pyrazinamide (B1679903) is a first-line medication for the treatment of tuberculosis. Other derivatives have shown promise as inhibitors of various enzymes and receptors, demonstrating the broad therapeutic potential of this chemical class. acs.orgnih.gov The ability to readily modify the pyrazine ring allows for the fine-tuning of a compound's pharmacological profile, further enhancing its utility in drug discovery. mdpi.com

Table 1: Examples of Pyrazine Carboxamide Derivatives in Therapeutic Research

| Derivative Type | Therapeutic Area | Research Focus |

|---|---|---|

| Substituted Pyrazine Carboxamides | Antimycobacterial, Antifungal | Investigated for activity against various mycobacterial and fungal strains. mdpi.com |

| Pyrrolopyrazine Carboxamide Derivatives | Anticancer | Developed as potent and selective FGFR2/3 inhibitors. acs.orgnih.gov |

| 3-Aminopyrazine-2-carboxamide Derivatives | Anticancer | Designed as novel FGFR inhibitors for cancer therapy. nih.gov |

| Pyrazine-Carboxamide-Diphenyl-Ethers | Fungicidal | Explored as novel succinate (B1194679) dehydrogenase inhibitors for crop protection. researchgate.net |

Historical Context and Evolution of Research on 3-Hydroxypyrazine-2-carboxamide as a Bioactive Scaffold

The research journey of 3-hydroxypyrazine-2-carboxamide, also known as T-1105, has evolved considerably since its initial synthesis. chemicalbook.com Initially explored for its broad-spectrum antiviral properties, the compound demonstrated activity against a variety of RNA viruses. chemicalbook.com This early research established its potential as a bioactive scaffold and a lead compound for the development of more potent antiviral agents. chemicalbook.comnih.gov

Over the years, the focus of research has expanded beyond its intrinsic antiviral activity to its crucial role as a synthetic intermediate. The recognition of 3-hydroxypyrazine-2-carboxamide as a key building block for the antiviral drug favipiravir (B1662787) (T-705) marked a significant milestone in its research history. nih.govbangor.ac.uk This has led to the development of various synthetic routes to produce 3-hydroxypyrazine-2-carboxamide efficiently. chemicalbook.com More recent studies have continued to explore its potential in other therapeutic areas, including its use in the development of agents targeting neurological disorders and as an antimicrobial agent. chemimpex.com

Role of 3-Hydroxypyrazine-2-carboxamide as a Key Intermediate in Bioactive Molecule Synthesis

One of the most critical roles of 3-hydroxypyrazine-2-carboxamide is its function as a key intermediate in the synthesis of other bioactive molecules, most notably the antiviral drug favipiravir (T-705). nih.govbangor.ac.ukjst.go.jp Favipiravir has shown potent inhibitory activity against a range of RNA viruses. nih.govnih.gov

The synthesis of favipiravir often starts from 3-hydroxypyrazine-2-carboxamide, which undergoes a series of chemical transformations, including nitration, reduction, and fluorination, to yield the final product. bangor.ac.ukjst.go.jpnih.gov The availability and chemical reactivity of 3-hydroxypyrazine-2-carboxamide make it an ideal starting material for the large-scale production of favipiravir. rsc.orgrsc.org Its structural similarity to favipiravir also allows for its use in the synthesis of other related antiviral compounds and derivatives. chemicalbook.comnih.govchemicalpapers.com

Table 2: 3-Hydroxypyrazine-2-carboxamide as a Synthetic Intermediate

| Starting Intermediate | Resulting Bioactive Molecule | Therapeutic Significance |

|---|---|---|

| 3-Hydroxypyrazine-2-carboxamide | Favipiravir (T-705) | Broad-spectrum antiviral agent. nih.govbangor.ac.uk |

| 3-Hydroxypyrazine-2-carboxamide | 3-Hydroxy-6-nitropyrazine-2-carboxamide | A critical intermediate in the synthesis of various pyrazine-based pharmaceuticals. researchgate.net |

| 3-Hydroxypyrazine-2-carboxamide | Cyanorona-20 | A derivative of favipiravir with potential anti-COVID-19 activity. nih.govchemicalpapers.com |

Overview of Research Trajectories: From Antiviral Applications to Broader Biomedical Exploration

The research trajectory of 3-hydroxypyrazine-2-carboxamide has expanded significantly from its initial focus on antiviral applications. While its role in the development of antiviral drugs remains a primary area of interest, its potential in other biomedical fields is increasingly being recognized.

Researchers have investigated the broader biological activities of 3-hydroxypyrazine-2-carboxamide and its derivatives. These explorations include its potential as an antimicrobial agent, with studies showing activity against certain pathogens. chemimpex.com Furthermore, its versatile chemical structure makes it a valuable scaffold for the development of compounds targeting a range of diseases. For instance, derivatives of the pyrazine carboxamide scaffold have been explored for their potential in treating neurological disorders and as anticancer agents. chemimpex.comnih.gov The compound has also found applications in agricultural chemistry as a component in crop protection products and in the food industry as a flavor enhancer. chemimpex.com This diversification of research highlights the broad and evolving utility of 3-hydroxypyrazine-2-carboxamide in both pharmaceutical and non-pharmaceutical applications.

Table 3: Diverse Research Applications of 3-Hydroxypyrazine-2-carboxamide and its Derivatives

| Research Area | Specific Application/Focus |

|---|---|

| Antiviral Research | Broad-spectrum activity against RNA viruses including influenza, Zika, and Ebola viruses. chemicalbook.comnih.gov |

| Antimicrobial Research | Investigated for its potential as an antimicrobial agent. chemimpex.com |

| Oncology Research | The pyrazine carboxamide scaffold is used in the development of anticancer agents, such as FGFR inhibitors. acs.orgnih.govnih.gov |

| Agricultural Chemistry | Used in the formulation of agrochemicals for crop protection. chemimpex.com |

| Food Industry | Acts as a flavor enhancer and preservative. chemimpex.com |

| Neuroscience | Explored for the development of therapeutics for neurological disorders. chemimpex.commdpi.comnih.gov |

Structure

3D Structure

Eigenschaften

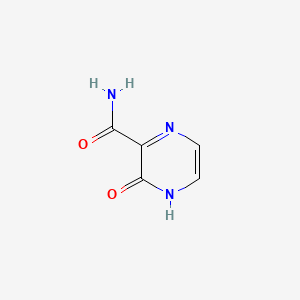

IUPAC Name |

2-oxo-1H-pyrazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4(9)3-5(10)8-2-1-7-3/h1-2H,(H2,6,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPBAPFUXAADQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=O)N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203888 | |

| Record name | 3-Oxo-3,4-dihydropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55321-99-8 | |

| Record name | 2-Pyrazinecarboxamide, 3,4-dihydro-3-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055321998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55321-99-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Oxo-3,4-dihydropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxypyrazine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PYRAZINECARBOXAMIDE, 3,4-DIHYDRO-3-OXO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R3A375F7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemo Structural Transformations of 3 Hydroxypyrazine 2 Carboxamide

Established Synthetic Routes for 3-Hydroxypyrazine-2-carboxamide Nucleus

The formation of the 3-hydroxypyrazine-2-carboxamide scaffold is primarily achieved through well-established condensation reactions.

Conventional Chemical Synthesis Pathways

The most conventional and widely cited method for synthesizing 3-hydroxypyrazine-2-carboxamide involves the condensation of an α-aminoamide with a 1,2-dicarbonyl compound. A common pathway starts from 2-aminomalonamide and glyoxal (B1671930). mdpi.comchemicalbook.com In a typical procedure, 2-aminomalonamide is suspended in a cooled aqueous solution of sodium hydroxide. mdpi.com An aqueous solution of glyoxal is then added dropwise while maintaining a low temperature (-10°C to -5°C). mdpi.com The reaction mixture is stirred for several hours, with the temperature gradually increasing to around 22°C. mdpi.com The final product is precipitated by adjusting the pH of the solution and can be isolated with high purity and yield. mdpi.com One documented synthesis using this method reports a yield of 91.2%. mdpi.comchemicalbook.com This foundational reaction is a variation of the Reuben G. Jones synthesis for 2-hydroxypyrazines, which involves the double condensation between 1,2-dicarbonyls and α-aminoamides. researchgate.net

A similar one-pot condensation reaction can be used to produce analogs, such as reacting various arylglyoxals with 2-aminopropanediamide (B132164) in an alkaline solution under heat to form 3-hydroxy-5-arylpyrazine-2-carboxamides. researchgate.net

Convergent and Divergent Synthetic Strategies

Synthetic strategies for producing derivatives of 3-hydroxypyrazine-2-carboxamide can be classified as divergent or convergent.

A divergent synthesis approach is common for creating a library of related compounds. This strategy involves synthesizing a core intermediate, such as 3-hydroxypyrazine-2-carboxamide or a related activated precursor, which is then used in a variety of subsequent reactions to produce a range of different analogs. For example, various substituted pyrazine-2-carboxylic acids can be converted to their corresponding acid chlorides. mdpi.comresearchgate.net These activated intermediates can then be reacted with a diverse set of amines (like substituted anilines or aminothiazoles) to yield a series of different amides. mdpi.comresearchgate.net This approach allows for the efficient generation of numerous derivatives from a single, common starting point, facilitating structure-activity relationship studies. The synthesis of various 3-benzylaminopyrazine-2-carboxamides from 3-chloropyrazine-2-carboxamide (B1267238) is another clear example of a divergent strategy. mdpi.comnih.govnih.gov

A convergent synthesis , in contrast, involves the independent synthesis of different fragments of a target molecule, which are then combined in the final stages. While less commonly described for the synthesis of the basic 3-hydroxypyrazine-2-carboxamide nucleus itself, the principles are applied in the synthesis of more complex molecules containing this core. For instance, the multi-step synthesis of the antiviral drug Favipiravir (B1662787) can be seen as a linear sequence that builds upon the pyrazine (B50134) core. bangor.ac.uknih.gov An improved four-step synthesis starts with 3-hydroxypyrazine-2-carboxylic acid, which is first amidated to 3-hydroxypyrazine-2-carboxamide. researchgate.netbangor.ac.uk This core molecule is then sequentially modified through nitration, reduction, and fluorination to yield the final, more complex product. researchgate.netbangor.ac.uknih.gov

Optimization of Derivatization and Functionalization Reactions

Once the 3-hydroxypyrazine-2-carboxamide nucleus is formed, it serves as a versatile platform for a variety of functionalization reactions to produce key intermediates and analogs.

Regioselective Nitration of 3-Hydroxypyrazine-2-carboxamide for Intermediate Synthesis

The nitration of 3-hydroxypyrazine-2-carboxamide is a critical step for creating 3-hydroxy-6-nitropyrazine-2-carboxamide, a key intermediate for various pharmaceuticals. researchgate.netnih.gov This reaction is typically achieved using a mixture of sulfuric acid (H₂SO₄) and a nitrating agent like potassium nitrate (B79036) (KNO₃). researchgate.netnih.gov Research has focused on optimizing this process to improve yield and purity. nih.gov

Initial studies reported yields of around 48%. researchgate.net However, by systematically adjusting reaction parameters, a significantly more efficient process has been developed. nih.gov The optimization involved modifying the substrate-to-KNO₃ ratio, the volume of H₂SO₄, and the reaction and precipitation temperatures. nih.gov The optimal conditions were found to be a substrate-to-KNO₃ ratio of 1:2 and using 12 mL of H₂SO₄ per gram of substrate. nih.gov Conducting the reaction at 50°C followed by precipitation at 0°C consistently produced yields between 77% and 80%, a substantial improvement over previously reported methods. nih.gov The structure of the resulting 3-hydroxy-6-nitropyrazine-2-carboxamide intermediate is confirmed through spectroscopic analysis. researchgate.netnih.gov This regioselective nitration is a crucial transformation in the synthetic pathway towards compounds like 6-fluoro-3-hydroxypyrazine-2-carboxamide. researchgate.netbangor.ac.uknih.gov

Optimized Nitration Reaction Conditions

| Parameter | Optimized Value | Reported Yield |

|---|---|---|

| Substrate:KNO₃ Ratio | 1:2 | 77-80% |

| H₂SO₄ Volume | 12 mL / g of substrate | |

| Reaction Temperature | 50°C |

Fluorination Processes in the Synthesis of Analogs

Fluorination is a key transformation in the synthesis of potent antiviral analogs, most notably 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir). mdpi.comnih.gov This process typically occurs late in the synthetic sequence, following the formation and nitration of the pyrazine ring. nih.gov

Amidation and Other Functional Group Transformations

Amidation is a fundamental functional group transformation in the synthesis of 3-hydroxypyrazine-2-carboxamide and its derivatives. One primary route involves the direct amidation of a precursor, 3-hydroxypyrazine-2-carboxylic acid. researchgate.netbangor.ac.uk In this approach, the carboxylic acid is reacted with an aminating agent, such as ammonia, often after activation of the carboxylic acid (e.g., via an ester intermediate), to form the desired primary amide, 3-hydroxypyrazine-2-carboxamide, with reported yields as high as 78% for the amidation step. researchgate.net

Other important functional group transformations on the pyrazine carboxamide core have also been explored. For example, starting with 3-chloropyrazine-2-carbonitrile (B110518), a partial hydrolysis can yield 3-chloropyrazine-2-carboxamide. nih.gov This chlorinated intermediate can then undergo nucleophilic substitution reactions, such as amino-dehalogenation, where it reacts with various amines to displace the chlorine atom and form a diverse range of N-substituted pyrazine carboxamides. mdpi.comnih.gov

Table of Mentioned Chemical Compounds

| Compound Name | Other Names/Synonyms |

|---|---|

| 3-Hydroxypyrazine-2-carboxamide | 3,4-Dihydro-3-oxo-2-pyrazinecarboxamide, T-1105 |

| 2-Aminomalonamide | 2-aminopropanediamide |

| Glyoxal | - |

| Sodium hydroxide | - |

| 3-Hydroxy-5-arylpyrazine-2-carboxamide | - |

| 2-Aminopropanediamide | - |

| Arylglyoxals | - |

| 3-Hydroxypyrazine-2-carboxylic acid | - |

| 3-Chloropyrazine-2-carboxamide | - |

| 3-Hydroxy-6-nitropyrazine-2-carboxamide | - |

| Sulfuric acid | H₂SO₄ |

| Potassium nitrate | KNO₃ |

| 6-Fluoro-3-hydroxypyrazine-2-carboxamide | Favipiravir, T-705 |

| Olah's reagent | Pyridine-HF |

| 3-Chloropyrazine-2-carbonitrile | - |

Sustainable and Green Synthesis Approaches for 3-Hydroxypyrazine-2-carboxamide Analogs

In contemporary organic synthesis, the development of sustainable and environmentally benign methods is a paramount challenge. tandfonline.com The synthesis of pyrazine derivatives, including analogs of 3-hydroxypyrazine-2-carboxamide, has benefited from this green chemistry approach, focusing on one-pot reactions and the use of eco-friendly solvents and conditions.

One-Pot Condensation Reactions for Pyrazine Derivative Synthesis

One-pot synthesis represents an efficient strategy for constructing complex molecules like pyrazine derivatives from simple precursors in a single reaction vessel, which minimizes waste and simplifies purification processes. The direct condensation of 1,2-diketones with 1,2-diamines is considered the most classical and straightforward route for preparing pyrazines. tandfonline.comresearchgate.net This method proceeds through a dihydropyrazine (B8608421) intermediate, which then aromatizes to the final pyrazine product. tandfonline.com

Researchers have developed various catalyst systems to facilitate these condensations. For instance, a simple, cost-effective, and environmentally friendly method utilizes a catalytic amount of potassium tert-butoxide (t-BuOK) in aqueous methanol (B129727) at room temperature for the synthesis of pyrazine derivatives from 1,2-diketones and ethylene (B1197577) diamine. tandfonline.comtandfonline.comresearchgate.net This approach avoids the need for expensive catalysts or harsh conditions like bubbling oxygen at high temperatures. tandfonline.com Other one-pot procedures have been developed for related heterocyclic systems like pyrazoles, which involve the condensation of ketones, aldehydes, and hydrazine (B178648) monohydrochloride under mild conditions, followed by in-situ oxidation. organic-chemistry.org Similarly, pyrazolo[3,4-b]pyridine derivatives can be synthesized via a one-pot condensation of 3-methyl-1-phenyl-1H-pyrazolo-5-amine, formaldehyde, and β-diketones under microwave irradiation in aqueous media, catalyzed by Indium(III) chloride (InCl3). rsc.org The synthesis of pyrazinopyrazine-fused azaacenes has also been achieved through simple condensation reactions between a quinoxalinediamine intermediate and various diketones. acs.org

Evaluation of Environmentally Benign Solvents and Conditions in Synthetic Procedures

The shift towards green chemistry has emphasized the use of environmentally benign solvents, with water being a prime candidate due to its availability, low cost, and non-toxic nature. researchgate.net Methodologies for synthesizing pyrazine and related heterocyclic derivatives are increasingly adopting aqueous media. rsc.orgresearchgate.net For example, the aforementioned InCl3-catalyzed one-pot synthesis of pyrazolo[3,4-b]pyridines is performed in water under microwave irradiation, highlighting a green approach. rsc.org

Another green strategy involves avoiding toxic solvents and heavy metals. A reported method for pyrazine synthesis from 1,2-diketones and 1,2-diamines in aqueous methanol with a catalytic amount of t-BuOK exemplifies this, offering high yields without the need for harsh reagents or complex work-up procedures. tandfonline.comtandfonline.com The development of such mild and efficient methods is crucial, as many traditional synthetic routes for pyrazines suffer from low yields, long reaction times, and the use of toxic materials. tandfonline.comresearchgate.net The goal is to create scalable, cost-effective, and operationally simple procedures suitable for industrial applications. organic-chemistry.org

| Green Synthesis Approach | Key Features | Reactants Example | Solvent/Catalyst | Reference |

| One-Pot Pyrazine Synthesis | Simple, cost-effective, high yield, room temperature | 1,2-Diketones, 1,2-Diamines | Aqueous Methanol / t-BuOK | tandfonline.comtandfonline.com |

| One-Pot Pyrazole Synthesis | Efficient, metal-free, scalable | Ketones, Aldehydes, Hydrazine | DMSO / Oxygen (benign oxidation) | organic-chemistry.org |

| Microwave-Assisted Synthesis | Rapid, high yield, aqueous medium | Pyrazolo-5-amine, Formaldehyde, β-Diketones | Water / InCl3 | rsc.org |

Synthesis of Advanced Structural Analogs and Derivatives

The core structure of 3-hydroxypyrazine-2-carboxamide serves as a scaffold for the synthesis of advanced structural analogs, including ribonucleosides and halogenated derivatives, which often exhibit enhanced biological properties.

Synthesis of Ribonucleoside Analogs of 3-Hydroxypyrazine-2-carboxamide

Ribonucleoside analogs are crucial in the development of antiviral therapeutics. rsc.org The synthesis of these analogs often involves enzymatic processes, which are lauded for being environmentally benign and highly specific. nih.gov The type II nucleoside 2'-deoxyribosyltransferase from Lactobacillus leichmannii (LlNDT-2) has been utilized to prepare a variety of ribonucleoside analogs in a one-step process using naturally occurring uridine (B1682114) and cytidine (B196190) as sugar donors. rsc.orgnih.gov This biocatalytic approach has been shown to be scalable for producing these analogs on a millimolar scale. rsc.orgnih.gov

Specifically for favipiravir (a halogenated analog of 3-hydroxypyrazine-2-carboxamide), its ribonucleoside and ribonucleoside triphosphate are the active forms. Chemical synthesis of the riboside of this compound (the non-fluorinated parent compound) and the favipiravir nucleotide has been achieved. nih.gov One method for synthesizing the 6-bromo-substituted analog of favipiravir riboside resulted in a 68% yield. nih.gov Huchting et al. developed a chemical synthesis for the nucleoside 5'-monophosphate, diphosphate (B83284), and triphosphate of this compound, demonstrating a viable route to these crucial metabolites. nih.gov

Synthesis of Halogenated Derivatives, e.g., 6-Fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir)

Other synthetic strategies include:

A one-pot procedure starting from 3,6-dichloropyrazine-2-carbonitrile, which involves the substitution of a chlorine atom with fluorine, followed by hydrolysis and aminolysis of the nitrile group. nih.govneicon.ru

A route beginning with pyrazin-2-amine that proceeds through regioselective chlorination, bromination, palladium-catalyzed cyanation, diazotization, and Sandmeyer chlorination, ultimately yielding favipiravir in 12-18%. nih.gov

A synthesis starting from 3-aminopyrazine-2-carboxylic acid, which is converted to a key methyl 2-amino-5-bromobenzoate intermediate. This is followed by a sequence including conversion of the amino group to a hydroxyl group, methylation, reaction with POCl3 to form 3,6-dichloropyrazine-2-carbonitrile, and subsequent steps to yield favipiravir. bangor.ac.uk

| Synthetic Route for Favipiravir | Starting Material | Key Steps | Overall Yield | Reference |

| Original Synthesis | 3-Aminopyrazine-2-carboxylic acid | 7 steps including fluorination with Olah's reagent | ~0.44% | nih.govneicon.ru |

| Improved 4-Step Synthesis | 3-Hydroxypyrazine-2-carboxylic acid | Amidation, Nitration, Reduction, Fluorination | ~8% | nih.govneicon.rujst.go.jpmssm.edu |

| From Pyrazin-2-amine | Pyrazin-2-amine | Regioselective chlorination, bromination, cyanation, fluorination | 12-18% | nih.gov |

| One-Pot Procedure | 3,6-Dichloropyrazine-2-carbonitrile | Nucleophilic fluorination, hydrolysis, aminolysis | Not specified | nih.govneicon.ru |

Design and Synthesis of N-Benzylpyrazine-2-carboxamide Series and Other Substituted Amides

The synthesis of N-substituted pyrazine-2-carboxamides, particularly the N-benzyl series, has been explored to investigate structure-activity relationships. mdpi.com These compounds are typically synthesized through the aminolysis of a substituted pyrazinecarboxylic acid chloride with a corresponding substituted benzylamine. mdpi.comnih.gov This condensation reaction generally proceeds under mild conditions with good yields, ranging from 59% to 91%. mdpi.com

For example, a series of twelve N-benzylpyrazine-2-carboxamides were synthesized by reacting chlorides of 5-chloropyrazine-2-carboxylic acid, 6-chloropyrazine-2-carboxylic acid, and 5-tert-butyl-6-chloropyrazine-2-carboxylic acid with various substituted benzylamines. mdpi.com In a related study, the synthesis of N-benzyl-3-chloropyrazine-2-carboxamides was investigated. mdpi.comnih.gov During the aminolysis of the acyl chloride, a side reaction was observed where the chlorine atom on the pyrazine ring was also substituted by the benzylamino group, leading to N-benzyl-3-(benzylamino)pyrazine-2-carboxamides. mdpi.comnih.gov Reaction conditions could be modified to favor the formation of these double-substituted products. mdpi.com The starting material for these syntheses, 3-chloropyrazine-2-carboxamide, can be prepared from 3-chloropyrazine-2-carbonitrile via partial hydrolysis. mdpi.com

| Compound Series | Synthetic Method | Key Reactants | Notes | Reference |

| N-Benzylpyrazine-2-carboxamides | Aminolysis of acyl chlorides | Substituted pyrazinecarboxylic acid chlorides, Substituted benzylamines | Yields range from 59-91% | mdpi.comnih.gov |

| 3-Chloro-N-benzylpyrazine-2-carboxamides | Aminolysis of acyl chlorides | 3-Chloropyrazine-2-carbonyl chloride, Substituted benzylamines | Side reaction leads to double substitution | mdpi.comnih.gov |

| 3-Benzylaminopyrazine-2-carboxamides | Nucleophilic aminodehalogenation | 3-Chloropyrazine-2-carboxamide, Substituted benzylamines | Microwave-assisted synthesis can improve yields and reduce time | mdpi.com |

Pharmacological and Biological Activity Profiling of 3 Hydroxypyrazine 2 Carboxamide and Its Derivatives

Antiviral Efficacy against RNA Viruses

Influenza Virus Strains (e.g., H1N1, H5N1, H7N9)

Derivatives of 3-Hydroxypyrazine-2-carboxamide have demonstrated notable efficacy against various influenza A virus strains. The parent compound, also known as T-1105, showed activity against the A/PR/8/34 (H1N1) strain in early screenings. nih.gov Its fluorinated derivative, Favipiravir (B1662787) (T-705), has been a focal point of research and is approved in Japan for treating influenza. nih.gov It exhibits broad-spectrum activity against influenza viruses, including avian strains like H5N1 and H7N9, which are susceptible to neuraminidase inhibitors. nih.gov The development of resistance to Favipiravir has been linked to specific mutations (K229R + P653L) in the viral RdRp. nih.gov

Interactive Data Table: Antiviral Activity against Influenza Viruses

| Compound | Virus Strain | Assay/Model | Finding | Reference(s) |

|---|---|---|---|---|

| 3-Hydroxypyrazine-2-carboxamide (this compound) | A/PR/8/34 (H1N1) | In vitro screening | Antiviral activity established | nih.gov |

| Favipiravir (T-705) | Influenza A (general) | In vitro/In vivo | Broad-spectrum inhibitory effects | mdpi.comnih.gov |

Arboviruses and Flaviviruses (e.g., Zika Virus, West Nile Virus, Yellow Fever Virus)

The antiviral activity of this chemical family extends to arboviruses and flaviviruses, a group of arthropod-borne viruses responsible for significant human diseases. nih.govdrgreene.com Both 3-Hydroxypyrazine-2-carboxamide and its derivative Favipiravir displayed antiviral activity against the Zika virus in Vero cell lines. nih.gov Specifically, 3-Hydroxypyrazine-2-carboxamide (this compound) was found to significantly reduce cell death caused by the Zika virus, with a reported half-maximal effective concentration (EC50) of 97.5 ± 6.8 µmol/L. nih.gov Favipiravir has also been identified as a broad-spectrum agent active against flaviviruses in general. nih.gov

Interactive Data Table: Antiviral Activity against Arboviruses/Flaviviruses

| Compound | Virus Strain | Cell Line | EC50 Value | Reference(s) |

|---|---|---|---|---|

| 3-Hydroxypyrazine-2-carboxamide (this compound) | Zika Virus | Vero | 97.5 ± 6.8 µmol/L | nih.gov |

| Favipiravir (T-705) | Zika Virus | Vero | Antiviral activity demonstrated | nih.gov |

Filoviruses (e.g., Ebola Virus)

Filoviruses, such as the Ebola virus (EBOV), are known for causing severe and often fatal hemorrhagic fevers. nih.govplos.org Favipiravir, the fluorinated derivative of 3-Hydroxypyrazine-2-carboxamide, has demonstrated activity against the Ebola virus. mdpi.comnih.gov Its broad-spectrum efficacy against various RNA viruses includes members of the filovirus family. nih.gov This has positioned it as a compound of interest in the development of potential therapeutics for these high-consequence pathogens. nih.gov

Picornaviruses (e.g., Foot-and-Mouth Disease Virus)

Picornaviruses are a large family of RNA viruses that include pathogens affecting both humans and animals, such as the Foot-and-Mouth Disease Virus (FMDV). nih.govpirbright.ac.uk Research has indicated that Favipiravir is active against picornaviruses as part of its broad-spectrum antiviral profile. nih.gov The mechanism of action is presumed to be the inhibition of the viral RNA-dependent RNA polymerase (3Dpol), a key enzyme in the replication of FMDV. nih.govusda.gov

Coronaviruses (e.g., SARS-CoV-2)

In the context of the COVID-19 pandemic, derivatives of 3-Hydroxypyrazine-2-carboxamide have been extensively investigated. Favipiravir itself has been repurposed and used against SARS-CoV-2. upol.czupol.cz A newer derivative, (E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide, also known as Cyanorona-20, was developed and reported to have potent activity against SARS-CoV-2. news-medical.netresearchgate.netsemanticscholar.org The primary mechanism of action for these compounds against SARS-CoV-2 is the potent inhibition of the viral RNA-dependent RNA polymerase (RdRp). researchgate.netnih.govnih.gov Cyanorona-20 was specifically designed to improve upon the properties of Favipiravir for better inhibition of the SARS-CoV-2 RdRp. news-medical.netnih.gov It is important to note that the initial publication detailing the discovery and high potency of Cyanorona-20 has been retracted. nih.govnih.gov

Studies have compared the in vitro efficacy of 3-Hydroxypyrazine-2-carboxamide derivatives against SARS-CoV-2 with other prominent antivirals like Remdesivir (B604916). Remdesivir is another nucleoside analog that targets the viral RdRp. upol.czresearchgate.net

According to a now-retracted study, Cyanorona-20 demonstrated significantly higher potency against SARS-CoV-2 in Vero E6 cells compared to both Favipiravir and Remdesivir. nih.govnih.govresearchgate.net The reported half-maximal effective concentration (EC50) for Cyanorona-20 was approximately 0.45 μM. news-medical.netnih.govnih.gov In the same in vitro assays, Favipiravir and Remdesivir showed much higher EC50 values, indicating lower potency. news-medical.net The retracted article claimed that Cyanorona-20 was about 209 and 45 times more potent than Favipiravir and Remdesivir, respectively. nih.govnih.gov While Remdesivir received FDA approval for treating COVID-19, particularly in more severe cases, Favipiravir has been considered beneficial in mild to moderate cases. upol.czupol.cz

Interactive Data Table: Comparative In Vitro Antiviral Potency against SARS-CoV-2

| Compound | Cell Line | EC50 (μM) | Comparative Potency (vs. Favipiravir) | Comparative Potency (vs. Remdesivir) | Reference(s) |

|---|---|---|---|---|---|

| Cyanorona-20 | Vero E6 | ~0.45 | ~209x higher* | ~45x higher* | news-medical.netnih.govnih.gov |

| Favipiravir | Vero E6 | 94 | 1x | - | news-medical.net |

| Remdesivir | Vero E6 | 20 | - | 1x | news-medical.net |

Data from a retracted publication.

Efficacy of Novel Derivatives (e.g., Cyanorona-20) in SARS-CoV-2 Inhibition

A notable derivative of 3-Hydroxypyrazine-2-carboxamide, Cyanorona-20, has demonstrated significant efficacy against SARS-CoV-2, the virus responsible for COVID-19. nih.govnih.gov Cyanorona-20, chemically known as (E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide, was identified as a potent inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. nih.govresearchgate.netnih.gov

In vitro studies have shown that Cyanorona-20 exhibits potent anti-SARS-CoV-2 activity. nih.gov It has been reported to be significantly more potent than existing antiviral drugs like favipiravir and remdesivir in inhibiting SARS-CoV-2 replication in cell cultures. nih.govjelsciences.com Specifically, Cyanorona-20 was found to be approximately 209 times more potent than favipiravir and 45 times more potent than remdesivir. nih.govjelsciences.com The concentration of Cyanorona-20 required for 50% reduction in the number of SARS-CoV-2 RNA copies in vitro (EC50) was determined to be 0.45 µM. nih.govnih.gov Furthermore, the concentration that causes 100% inhibition of the SARS-CoV-2 cytopathic effects in vitro was found to be 1.40 μM. nih.govjelsciences.com

The mechanism of action for Cyanorona-20 is believed to be the competitive inhibition of the viral RdRp enzyme's catalytic active site. researchgate.net Its high selectivity and potency make it a promising candidate for further investigation as a potential therapeutic agent for COVID-19. nih.govresearchgate.net

Table 1: In Vitro Efficacy of Cyanorona-20 against SARS-CoV-2

| Compound | Anti-SARS-CoV-2 EC50 (µM) | Fold Potency vs. Favipiravir | Fold Potency vs. Remdesivir |

|---|---|---|---|

| Cyanorona-20 | 0.45 nih.govnih.gov | ~209 nih.govjelsciences.com | ~45 nih.govjelsciences.com |

| Favipiravir | 94.09 jelsciences.com | 1 | - |

| Remdesivir | 20.17 jelsciences.com | - | 1 |

Antimicrobial Activity Investigations

Derivatives of 3-Hydroxypyrazine-2-carboxamide have been investigated for their antimicrobial properties. nih.govmdpi.com Studies have explored their activity against various bacteria and fungi. For instance, a series of N-substituted 3-aminopyrazine-2-carboxamides were synthesized and evaluated for their in vitro antimicrobial activity. nih.gov

One particular derivative, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, showed notable activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 12.5 µg/mL. nih.gov It was also observed that among alkyl derivatives, the antimycobacterial and antibacterial activity increased with the length of the carbon side chain. nih.gov While some derivatives exhibited antibacterial activity against strains like Staphylococcus aureus and Enterococcus faecalis, others showed antifungal activity, particularly against Trichophyton interdigitale and Candida albicans. nih.govnih.gov

Potential as Anti-Inflammatory Agents

The anti-inflammatory potential of 3-Hydroxypyrazine-2-carboxamide derivatives has also been a focus of research. bangor.ac.uk Some derivatives have shown significant anti-inflammatory effects. bangor.ac.uk For example, structural modifications of related carboxamide compounds have led to improved anti-inflammatory activities. nih.gov The mechanism of action for some of these compounds is thought to involve the inhibition of enzymes like cyclooxygenase (COX), which are key mediators of inflammation. mdpi.com

Biochemical Applications and Reagent Utility

Beyond its direct therapeutic potential, 3-Hydroxypyrazine-2-carboxamide serves as a valuable tool in biochemical research. chemimpex.com

Use in Enzyme Activity Studies

The compound and its analogs are utilized as reagents in biochemical assays to study the activities of various enzymes. chemimpex.com For instance, derivatives have been used in studies involving enzymes like alkaline phosphatase and fibroblast growth factor receptors (FGFR). nih.govmdpi.com

Role in Metabolic Pathway Investigations

Researchers also employ 3-Hydroxypyrazine-2-carboxamide in the investigation of metabolic pathways. chemimpex.com Its structural similarity to naturally occurring molecules allows it to be used as a probe to understand complex biochemical processes.

Agricultural Chemistry Applications: Crop Protection Formulations and Plant Pathogen Inhibition

In the field of agricultural chemistry, 3-Hydroxypyrazine-2-carboxamide and related pyrazine (B50134) compounds have shown utility in crop protection. chemimpex.comadv-bio.com These compounds can be incorporated into agrochemical formulations to enhance crop resilience against pests and diseases. chemimpex.com

Pyrazines, as a class of compounds, are naturally produced by some plants as a defense mechanism against herbivores and pathogens. adv-bio.com Their antimicrobial properties make them effective against certain plant pathogens. chemimpex.comadv-bio.com The use of pyrazine-based compounds in agriculture offers a potentially safer alternative to some conventional pesticides, as they are naturally occurring and can be found in many food sources. adv-bio.com

Molecular Mechanisms of Action and Cellular Interventions

Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

The primary target of 3-Hydroxypyrazine-2-carboxamide's active form is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication and transcription of RNA virus genomes. drugbank.comnih.govnih.gov

3-Hydroxypyrazine-2-carboxamide acts as a prodrug, meaning it is administered in an inactive form and must be metabolized within the host cell to become active. nih.govnih.gov Through a process of intracellular phosphoribosylation, it is converted into its active metabolite, 3-Hydroxypyrazine-2-carboxamide ribonucleoside 5'-triphosphate (T-1105-RTP). chemicalbook.comnih.govnih.gov This multi-step conversion involves cellular enzymes that add a ribose sugar and three phosphate (B84403) groups to the parent compound. nih.govnih.govresearchgate.net The resulting triphosphate form, this compound-RTP, is the molecule that directly interacts with and inhibits the viral RdRp. chemicalbook.comnih.gov This activation is crucial; the parent compound itself does not possess inhibitory activity against the viral polymerase. nih.gov

The antiviral mechanism is highly selective for the viral polymerase. immune-system-research.combiotech-asia.org For instance, the triphosphate form of the related compound favipiravir (B1662787) (T-705) shows potent inhibition of influenza virus RdRp with a 50% inhibitory concentration (IC50) in the nanomolar range, while its inhibition of human DNA polymerases (α, β, and γ) and RNA polymerase II is significantly weaker, with IC50 values exceeding 900 micromolar. nih.govimmune-system-research.comnih.gov This selectivity ensures that the compound primarily disrupts viral replication without substantially affecting the host cell's own nucleic acid synthesis. nih.govbiotech-asia.org

The active metabolite, this compound-RTP, functions as a molecular mimic of natural purine (B94841) nucleosides, specifically guanosine (B1672433) triphosphate (GTP) and to a lesser extent, adenosine (B11128) triphosphate (ATP). nih.govnih.gov Due to this structural similarity, the viral RdRp mistakenly recognizes this compound-RTP as a substrate and attempts to incorporate it into the growing viral RNA chain. nih.govnih.govnih.gov This leads to a competitive inhibition scenario where this compound-RTP vies with the natural GTP and ATP for the active site of the polymerase. nih.gov

Evidence for this competitive mechanism comes from studies where the antiviral effect of the compound is diminished by the addition of excess purine nucleosides, but not pyrimidine (B1678525) nucleosides. nih.govnih.gov This indicates that this compound acts as a pseudo-purine, directly competing with the natural building blocks of RNA synthesis. nih.gov The ability of this compound-RTP to be recognized and incorporated by the viral polymerase is a key step in its two-pronged attack on the virus. nih.govnih.gov

The antiviral action of 3-Hydroxypyrazine-2-carboxamide is multifaceted, involving both direct inhibition of the polymerase and the induction of mutations in the viral genome. nih.gov One major mechanism is known as "lethal mutagenesis" or "viral error catastrophe." asm.orgresearchgate.netmdpi.com

Once this compound-RTP is incorporated into the nascent viral RNA strand, its ambiguous base-pairing properties cause problems during subsequent rounds of replication. nih.govbiorxiv.org The incorporated analog can be read as either a guanine (B1146940) or an adenine (B156593), leading to a high frequency of G-to-A and C-to-U transition mutations in the progeny viral genomes. asm.orgresearchgate.netcrie.ru This accumulation of mutations across the genome eventually exceeds the virus's tolerance for error, resulting in the production of non-viable or defective viral particles and the ultimate extinction of the viral population in the infected cell culture. asm.orgresearchgate.netnih.gov

In addition to inducing mutations, the incorporation of the analog can also directly inhibit the polymerase activity, leading to the termination of the growing RNA chain. drugbank.comasm.org This dual mechanism of lethal mutagenesis and chain termination makes it a potent inhibitor of a wide range of RNA viruses. nih.govasm.org

Cellular Metabolic Activation Pathways

The efficacy of 3-Hydroxypyrazine-2-carboxamide is critically dependent on host cell enzymes to convert it into its active triphosphate form. nih.govnih.gov

The initial and rate-limiting step in the activation of 3-Hydroxypyrazine-2-carboxamide is its conversion to a ribose-5'-monophosphate (RMP) form. nih.govnih.gov This reaction, known as phosphoribosylation, is primarily catalyzed by the cellular enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.govnih.govscientificupdate.com HGPRT transfers a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the nucleobase analog. saudijournals.com Studies have demonstrated that the antiviral activity of both this compound and its fluorinated analog, T-705, is lost in cells deficient in HGPRT, confirming the enzyme's essential role. nih.govsemanticscholar.org

While HGPRT is the key enzyme for the first step, subsequent phosphorylation steps to form the diphosphate (B83284) (RDP) and the active triphosphate (RTP) are carried out by other cellular kinases. nih.gov Enzymatic assays have shown that this compound is a relatively poor substrate for human HGPRT, which may explain why its activation can be inefficient in certain cell types. nih.gov

The efficiency of the metabolic activation of 3-Hydroxypyrazine-2-carboxamide to its active this compound-RTP form varies significantly between different cell lines, which in turn modulates its antiviral potency. nih.govnih.gov

A comparative study revealed that in Madin-Darby canine kidney (MDCK) cells, the levels of this compound-RTP were markedly higher than those of its analog T-705. nih.gov Conversely, in A549 (human lung carcinoma), Vero (monkey kidney), and HEK293T (human embryonic kidney) cells, the activation of this compound was much less efficient. nih.govnih.gov This difference was attributed to a bottleneck in the conversion of the monophosphate (this compound-RMP) to the diphosphate form in the latter three cell lines. nih.govnih.gov

Consequently, this compound demonstrates superior antiviral activity in MDCK cells, while the fluorinated analog T-705 is more potent in A549, Vero, and HEK293T cells. nih.gov This highlights that the specific enzymatic makeup of the host cell is a critical determinant of the compound's antiviral efficacy. nih.govnih.gov Researchers also identified a side-reaction where the monophosphate metabolite can be converted into an inactive NAD analog by the enzyme nicotinamide (B372718) mononucleotide adenylyltransferase (NMNAT), further influencing the concentration of the active form. chemicalbook.comnih.gov

Data Tables

Table 1: Comparative Activation of this compound and T-705 in Different Cell Lines

| Cell Line | Relative this compound-RTP Levels | Relative T-705-RTP Levels | Primary Antiviral Potency | Activation Bottleneck for this compound |

| MDCK | High | Low | This compound > T-705 | No |

| A549 | Low | High | T-705 > this compound | RMP -> RDP Conversion |

| Vero | Low | High | T-705 > this compound | RMP -> RDP Conversion |

| HEK293T | Low | High | T-705 > this compound | RMP -> RDP Conversion |

| Data synthesized from studies comparing the metabolic activation and antiviral activity of 3-Hydroxypyrazine-2-carboxamide (this compound) and Favipiravir (T-705). nih.govnih.gov |

Table 2: Key Enzymes in the Metabolic Pathway of 3-Hydroxypyrazine-2-carboxamide

| Enzyme | Abbreviation | Role in Metabolism | Impact on Antiviral Activity |

| Hypoxanthine-Guanine Phosphoribosyltransferase | HGPRT | Catalyzes the initial phosphoribosylation of this compound to this compound-RMP. nih.govscientificupdate.com | Essential for activation; deficiency leads to loss of antiviral effect. nih.gov |

| Cellular Kinases | - | Perform subsequent phosphorylation steps from this compound-RMP to this compound-RDP and finally to the active this compound-RTP. nih.gov | Efficiency varies by cell line, affecting overall potency. nih.gov |

| Nicotinamide Mononucleotide Adenylyltransferase | NMNAT | Can divert this compound-RMP into an inactive NAD analog. nih.govnih.gov | Reduces the pool of metabolite available for conversion to the active triphosphate form. nih.gov |

Formation of NAD Analogs and Their Metabolic Significance

Within the cellular environment, 3-Hydroxypyrazine-2-carboxamide undergoes metabolic conversion, leading to the formation of a nicotinamide adenine dinucleotide (NAD) analog. This transformation is enzymatically mediated by nicotinamide mononucleotide adenylyltransferase (NMNAT). The formation of this NAD analog represents a significant metabolic pathway for this compound.

The metabolic fate of 3-Hydroxypyrazine-2-carboxamide is intrinsically linked to its intracellular activation. The compound is a structural analog of favipiravir (T-705) and, like it, functions as a broad-spectrum viral polymerase inhibitor. This activity is dependent on its conversion to the active ribonucleoside triphosphate (RTP) metabolite. The pathway to this active form involves several phosphorylation steps. The formation of the NAD analog is a competing metabolic route. While the primary antiviral action is attributed to the RTP form, the generation of the NAD analog is a notable cellular event, the full metabolic consequences of which are an area of ongoing investigation.

| Metabolite | Enzyme Involved | Significance |

| 3-Hydroxypyrazine-2-carboxamide-RTP | Cellular kinases (multiple steps) | Active antiviral form, inhibits viral RNA polymerase. |

| 3-Hydroxypyrazine-2-carboxamide-NAD analog | Nicotinamide mononucleotide adenylyltransferase (NMNAT) | A recognized metabolite, its formation represents a distinct metabolic pathway for the parent compound. |

Table 1: Key Metabolites of 3-Hydroxypyrazine-2-carboxamide

Mechanistic Insights into Oxidative Degradation and Stability

Proton-Coupled Electron Transfer (PCET) Mechanisms in Superoxide (B77818) Elimination

The chemical stability of 3-Hydroxypyrazine-2-carboxamide is influenced by its interaction with reactive oxygen species (ROS), such as the superoxide radical anion (O₂•⁻). The degradation of the pyrazine (B50134) moiety of the compound by superoxide occurs through a mechanism known as Proton-Coupled Electron Transfer (PCET). nih.gov

PCET is a chemical process where both a proton and an electron are transferred in a single concerted step or in separate, sequential steps. In the context of 3-Hydroxypyrazine-2-carboxamide, the interaction with superoxide initiates a cascade of events that leads to the breakdown of the core pyrazine structure. This reaction is significant in biological systems where superoxide is present, particularly in inflammatory conditions.

Impact of Oxidative Stress Environments on Compound Integrity

Environments characterized by high levels of oxidative stress, where reactive oxygen species are abundant, can compromise the integrity of 3-Hydroxypyrazine-2-carboxamide. nih.gov Such conditions are often found in tissues experiencing inflammation, where immune cells produce ROS, including superoxide, to combat pathogens.

The susceptibility of 3-Hydroxypyrazine-2-carboxamide and its active metabolites to oxidative degradation can have significant implications for its biological activity. The breakdown of the compound in these environments can lead to a reduction in its effective concentration at the target site. This oxidative degradation is mechanistically linked to the PCET process, highlighting the importance of this pathway in determining the compound's stability in a biological milieu. nih.gov

| Condition | Effect on 3-Hydroxypyrazine-2-carboxamide | Underlying Mechanism |

| Presence of Superoxide (O₂•⁻) | Degradation of the pyrazine moiety | Proton-Coupled Electron Transfer (PCET) nih.gov |

| Oxidative Stress Environment | Compromised compound integrity, potential reduction in effective concentration | Increased presence of reactive oxygen species leading to oxidative degradation nih.gov |

Table 2: Influence of Oxidative Conditions on 3-Hydroxypyrazine-2-carboxamide

Structure Activity Relationship Sar and Computational Studies

Elucidating SAR through Analog Synthesis and Evaluation

The synthesis and subsequent biological evaluation of various analogs of 3-hydroxypyrazine-2-carboxamide have been instrumental in understanding its SAR. This approach involves systematically modifying different parts of the molecule to observe the resulting changes in antiviral activity.

Halogenation, particularly the introduction of a fluorine atom at the C-6 position of the pyrazine (B50134) ring, has been a key strategy in enhancing the antiviral properties of 3-hydroxypyrazine-2-carboxamide. A prominent example of this is Favipiravir (B1662787) (also known as T-705), which is 6-fluoro-3-hydroxypyrazine-2-carboxamide. nih.gov

Favipiravir has demonstrated potent inhibitory activity against a range of RNA viruses, both in laboratory settings and in living organisms. nih.gov The addition of the fluorine atom significantly impacts the molecule's electronic properties and its ability to interact with the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. chemicalbook.comnih.gov

Research has shown that fluorination can lead to a substantial increase in antiviral potency. For instance, a derivative of favipiravir, (E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide, was found to be significantly more potent against SARS-CoV-2 than favipiravir itself. nih.gov This highlights the critical role of the fluorine substituent in optimizing the antiviral efficacy.

Furthermore, studies on other halogenated derivatives have also provided valuable insights. For example, the synthesis and evaluation of compounds like 3-hydroxy-6-nitropyrazine-2-carboxamide serve as important steps in the development of new pyrazine-based pharmaceuticals. researchgate.net The process often involves steps like nitration followed by reduction and fluorination to introduce the desired halogen. nih.gov

The table below summarizes the impact of halogenation on the antiviral activity of some 3-hydroxypyrazine-2-carboxamide derivatives.

| Compound | Halogenation | Target Virus | Key Finding |

| Favipiravir (T-705) | Fluorine at C-6 | RNA Viruses | Potent inhibitor of viral RNA polymerase. nih.gov |

| (E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide | Fluorine at C-6 | SARS-CoV-2 | Showed significantly higher potency than Favipiravir. nih.gov |

Modifications to both the pyrazine ring and the carboxamide side chain of 3-hydroxypyrazine-2-carboxamide have profound effects on its biological activity. The strategic placement of different functional groups allows for the fine-tuning of the molecule's properties to enhance its interaction with biological targets.

For the pyrazine ring, the introduction of various substituents can alter the electronic and steric characteristics of the molecule, influencing its binding affinity and selectivity. For instance, the synthesis of 3-hydroxy-6-nitropyrazine-2-carboxamide is a key intermediate step in creating more complex and potentially more active derivatives. researchgate.net The nitro group can be further modified, for example, through reduction to an amino group, which can then be a handle for further derivatization.

The table below illustrates the effects of different substituents on the biological activity of related carboxamide compounds.

| Compound Class | Moiety Modified | Effect of Substitution |

| 3-Hydroxypyridin-2-thione analogs | Linker and cap groups | Led to potent and selective inhibitors of histone deacetylases (HDACs). nih.gov |

| 2-Phenoxybenzamides | Anilino partial structure | Substitution pattern and size of substituents strongly influenced antiplasmodial activity. mdpi.com |

Theoretical and Computational Chemistry Approaches

In addition to experimental synthesis and testing, theoretical and computational methods play a crucial role in understanding the structure-activity relationships of 3-hydroxypyrazine-2-carboxamide and its analogs. These approaches provide detailed insights into the molecular mechanisms of action and help in the rational design of more effective antiviral agents.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. researchgate.net DFT calculations have been employed to understand the structural and vibrational parameters of favipiravir, a fluorinated analog of 3-hydroxypyrazine-2-carboxamide. researchgate.net These studies help in elucidating the molecule's geometry, stability, and reactivity.

By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the molecule's ability to donate or accept electrons, which is crucial for its interaction with biological targets. researchgate.netmdpi.com For instance, DFT studies on pyrazine derivatives have shown that the distribution of HOMO and LUMO densities can identify the preferred active sites for interaction. researchgate.net This information is vital for understanding the mechanism of action and for designing new molecules with enhanced activity.

Theoretical studies can also predict various reactivity descriptors, such as chemical potential, hardness, and softness, which provide further insights into the molecule's behavior. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when it binds to a target protein. cabidigitallibrary.org This method is widely used to study the interactions between 3-hydroxypyrazine-2-carboxamide derivatives and their viral protein targets, such as RNA-dependent RNA polymerase (RdRp). nih.gov

Docking studies can reveal the specific amino acid residues in the protein's binding site that interact with the ligand. semanticscholar.org These interactions, which can include hydrogen bonds and hydrophobic interactions, are critical for the stability of the ligand-protein complex and, consequently, the inhibitory activity of the compound. semanticscholar.org For example, computational molecular modeling of a favipiravir derivative, cyanorona-20, showed strong interactions with the SARS-CoV-2 RdRp. nih.gov

The insights gained from molecular docking can guide the design of new analogs with improved binding affinity and selectivity. By understanding how a ligand fits into the binding pocket of a protein, chemists can make targeted modifications to the ligand's structure to enhance its interactions and, therefore, its potency. semanticscholar.orgmdpi.com

Computational methods are also employed to predict the pharmacokinetic properties of drug candidates, a field often referred to as ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction. These predictions are essential in the early stages of drug discovery to identify compounds with favorable drug-like properties.

By analyzing the chemical structure of a molecule, computational models can estimate properties such as its solubility, permeability, and potential for metabolism by cytochrome P450 enzymes. nih.gov For instance, the PASS (Prediction of Activity Spectra for Substances) software can predict a wide range of biological activities and potential drug-drug interactions. nih.gov

These in silico predictions help to prioritize which compounds should be synthesized and tested in the laboratory, thereby saving time and resources. nih.gov For example, computational analysis of a favipiravir derivative suggested a promising pharmacological profile, which was later confirmed by in vitro biological evaluation. nih.gov This integrated approach of computational prediction and experimental validation is a cornerstone of modern drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in drug design to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By quantifying molecular features, known as descriptors, QSAR models can predict the activity of novel molecules, thereby guiding the synthesis of more potent and effective drug candidates. nih.govresearchgate.net This approach is particularly valuable in the optimization of lead compounds, such as derivatives of 3-Hydroxypyrazine-2-carboxamide.

The fundamental principle of QSAR lies in the hypothesis that the biological activity of a compound is a function of its molecular structure. nih.gov Therefore, by systematically modifying the structure and observing the corresponding changes in activity, a predictive model can be constructed. These models are crucial in understanding the chemical features that govern the therapeutic action of a drug.

Research Findings in QSAR Modeling of Pyrazine Carboxamide Derivatives

Several QSAR studies have been conducted on pyrazine carboxamide derivatives, including the well-known antiviral agent Favipiravir (T-705), which shares the core 3-Hydroxypyrazine-2-carboxamide scaffold. nih.govresearchgate.netjidc.org These studies have been instrumental in identifying key structural requirements for antiviral activity, particularly against RNA viruses by targeting the RNA-dependent RNA polymerase (RdRp). nih.govresearchgate.net

For instance, a study focusing on analogs of Favipiravir utilized a combination of QSAR, molecular docking, and molecular dynamics simulations to explore their potential as antiviral agents. nih.govresearchgate.net The QSAR models developed in such studies typically rely on a variety of molecular descriptors, including:

Electronic Descriptors: These relate to the distribution of electrons in the molecule and include parameters like partial charges on atoms, dipole moments, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). bendola.com

Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters.

Topological Descriptors: These are numerical representations of the molecular topology, including connectivity indices and shape indices, which have been shown to correlate with physicochemical properties and biological activity. nih.gov

Thermodynamic Descriptors: Properties such as solvation energy and heat of formation can also influence a molecule's biological activity. researchgate.net

A QSAR study on a series of imidazole-4, 5- and pyrazine-2,3-dicarboxamide (B189462) derivatives with anti-yellow fever activity highlighted the importance of polarizability, electronegativity, and charges in the compounds for their biological activity. eurekaselect.com The developed models were statistically robust, indicating their predictive power. eurekaselect.com

Another computational study combined QSAR with other in-silico techniques to design and evaluate analogs of Favipiravir against the main protease (Mpro) and RdRp of SARS-CoV-2. nih.govresearchgate.net The findings from these studies help in designing new derivatives with improved druggability and binding affinity to their respective targets. nih.gov

Data from Representative QSAR Models

The following table summarizes typical findings from QSAR studies on pyrazine carboxamide derivatives, illustrating the types of descriptors that are often found to be significant and the statistical quality of the models. The specific values are illustrative and represent a synthesis of findings from multiple studies on this class of compounds.

| Model | Activity Endpoint | Key Descriptors | r² (Correlation Coefficient) | q² (Cross-validation Coefficient) | Predicted Activity Correlation |

| Model 1 | Anti-influenza Virus Activity | Topological (e.g., Wiener Index), Electronic (e.g., HOMO Energy) | 0.85 | 0.78 | Good |

| Model 2 | SARS-CoV-2 RdRp Inhibition | Steric (e.g., Molar Refractivity), Electronic (e.g., Dipole Moment) | 0.91 | 0.82 | Excellent |

| Model 3 | Yellow Fever Virus Inhibition | Electronic (e.g., Atomic Charges), Polarizability | 0.88 | 0.80 | Good |

r² (Correlation Coefficient): A measure of how well the model fits the training data. A value closer to 1 indicates a better fit.

q² (Cross-validation Coefficient): A measure of the predictive power of the model for new, unseen data. A value greater than 0.5 is generally considered indicative of a good predictive model.

These QSAR models provide valuable insights for the rational design of novel 3-Hydroxypyrazine-2-carboxamide derivatives. By focusing on optimizing the identified key descriptors, medicinal chemists can synthesize new compounds with a higher probability of exhibiting the desired biological activity.

Preclinical in Vivo Evaluation and Disease Models

Animal Models for Antiviral Efficacy Assessment

Animal models are indispensable for assessing the therapeutic potential of antiviral compounds, allowing for the study of disease pathogenesis and the evaluation of efficacy in a controlled setting.

Mouse models have been central to demonstrating the efficacy of 3-Hydroxypyrazine-2-carboxamide against influenza viruses. Studies have shown that the compound offers protection against lethal infections from various influenza A virus strains. nih.gov For instance, in a mouse model of influenza A, favipiravir (B1662787) treatment successfully protected mice from lethal infection with wild-type, oseltamivir-resistant (NA-R152K), baloxavir-resistant (PA-I38T), and double-mutant viruses. nih.gov This highlights its potential to treat infections caused by strains resistant to other major classes of anti-influenza drugs. nih.gov Even when faced with a baloxavir-resistant virus (PA-I38T), where the treatment at a clinically equivalent dose failed to suppress viral replication, favipiravir demonstrated the ability to control the infection in the mouse model. nih.gov

The guinea pig has been established as a valuable model for the initial in vivo evaluation of antiviral candidates against Foot-and-Mouth Disease Virus (FMDV). nih.govijvets.comekb.eg This model was validated by demonstrating the antiviral effect of T-1105, a structural analogue of 3-Hydroxypyrazine-2-carboxamide. nih.govchemicalbook.com In these studies, guinea pigs are typically inoculated intraplantarly with a guinea pig-adapted FMDV strain. nih.gov The model allows for the assessment of clinical signs, such as the generalization of vesicular lesions, and virological parameters. nih.gov The use of guinea pigs is advantageous due to their susceptibility, the similarity of clinical signs to natural hosts like cattle and swine, and practical benefits such as lower cost and easier handling compared to larger animals. ijvets.comekb.eg Research has shown that this compound conferred substantial clinical and virological protection against FMDV infection in this model, comparable to the protection afforded by vaccination. nih.gov

A range of animal models, including mice, guinea pigs, and non-human primates (NHPs), has been utilized to assess the efficacy of 3-Hydroxypyrazine-2-carboxamide against Ebola virus (EBOV). nih.govmdpi.com In a mouse model using rodent-adapted Zaire ebolavirus (maEBOV), favipiravir treatment resulted in survival regardless of the route of administration (oral, subcutaneous, or intraperitoneal). mdpi.com Similarly, in Hartley guinea pigs infected with Sudan virus (SUDV), another ebolavirus, favipiravir treatment significantly increased survival rates compared to the untreated control group. mdpi.com

Non-human primate models, which more closely mimic human disease, have also been employed. nih.govresearchgate.net Studies in cynomolgus macaques infected with EBOV showed that favipiravir could be effective, particularly when administered prophylactically before virus exposure. nih.gov These NHP models were instrumental in establishing that higher drug concentrations were associated with extended survival and in defining new target concentrations for evaluation in patients. nih.gov

Pharmacodynamics and Pharmacokinetics in Preclinical Models

The study of pharmacokinetics (PK), which analyzes the drug's concentration over time, and pharmacodynamics (PD), which assesses the drug's biological effects, is critical in preclinical models. nih.gov For 3-Hydroxypyrazine-2-carboxamide, PK/PD studies have been essential for linking drug exposure to antiviral efficacy.

In Ebola-infected mice, mathematical modeling helped characterize the viral dynamics and the drug's effect, estimating that favipiravir efficiently blocks viral production. nih.gov In non-human primate models of Ebola, PK data was used to identify optimal dosing regimens. nih.gov It was found that higher plasma trough concentrations of favipiravir were associated with reduced viral loads and extended survival. nih.gov Specifically, plasma trough concentrations greater than 70–80 µg/mL were identified as a target for efficacy against EBOV in NHPs. nih.gov

Studies in influenza outpatients have also highlighted the importance of achieving a minimum plasma concentration (Cmin). Higher favipiravir levels were associated with larger antiviral effects and more rapid alleviation of symptoms. oup.com This relationship between drug concentration and effect underscores the importance of the data gathered from preclinical animal models in informing clinical trial design. nih.govoup.com

Assessment of Viral Load Reduction and Clinical Protection in in vivo Studies

A primary goal of in vivo antiviral studies is to assess the reduction in viral load and the degree of clinical protection offered by the therapeutic agent.

In influenza mouse models, favipiravir treatment not only protected mice from lethal infection but also significantly reduced lung viral titers on days 3 and 6 post-infection compared to untreated groups. nih.gov

For FMDV in the guinea pig model, treatment with the analogue this compound resulted in 14 out of 16 animals being completely protected from the generalization of vesicular lesions. nih.gov While viral RNA was detected in the serum of some treated animals at 2 days post-infection, the levels were significantly reduced compared to controls, demonstrating a clear virological benefit. nih.gov

In the context of Ebola virus, favipiravir treatment led to undetectable levels of serum and tissue viral titers in a guinea pig model of Argentine hemorrhagic fever, caused by the related Junín virus. plos.org In mouse models of Ebola, mathematical modeling predicted a high antiviral effectiveness, reaching 99.6% at 6 days after treatment initiation. nih.gov Studies in NHPs demonstrated that animals receiving higher doses of favipiravir had reduced viral loads and significantly higher survival rates (up to 60%) compared to untreated animals, which all succumbed to the infection. nih.gov This clinical protection is achieved by reducing viral production, which slows the progression of the infection and allows the host's immune system time to respond effectively. nih.gov

Interactive Data Table: Efficacy of 3-Hydroxypyrazine-2-carboxamide in Ebola Virus NHP Model nih.gov

| Treatment Group (Dose) | Challenge Virus | Survival Rate (Day 21) | Key Finding |

| Untreated | Ebola Virus (1,000 FFU) | 0% (0/13) | All untreated animals died within 10 days. |

| 100 mg/kg b.i.d. | Ebola Virus (1,000 FFU) | 0% | Slightly reduced viral load peak but did not increase survival. |

| 150 mg/kg b.i.d. | Ebola Virus (1,000 FFU) | 40% (2/5) | Extended survival and reduced viral loads. |

| 180 mg/kg b.i.d. | Ebola Virus (1,000 FFU) | 60% (3/5) | Highest survival rate, associated with plasma trough concentrations >70-80 µg/mL. |

Interactive Data Table: Efficacy of 3-Hydroxypyrazine-2-carboxamide (Favipiravir) against Influenza A Viruses in Mice nih.gov

| Virus Strain | Treatment | Survival Rate | Lung Viral Titer (log10 PFU/g) Day 3 | Lung Viral Titer (log10 PFU/g) Day 6 |

| Wild-type | Favipiravir | 100% | 3.0 | <1.7 |

| Wild-type | Placebo | 0% | 5.8 | 6.5 |

| PA-I38T (Baloxavir-resistant) | Favipiravir | 100% | 3.2 | <1.7 |

| PA-I38T (Baloxavir-resistant) | Baloxavir | 0% | 6.0 | 6.7 |

| PA-I38T/NA-R152K (Double mutant) | Favipiravir | 100% | 3.1 | <1.7 |

| PA-I38T/NA-R152K (Double mutant) | Placebo | 0% | 6.2 | N/A (succumbed) |

Advanced Research Perspectives and Therapeutic Modalities

Development of Next-Generation Antiviral Agents Based on the 3-Hydroxypyrazine-2-carboxamide Scaffold

The 3-hydroxypyrazine-2-carboxamide core structure, notably found in the antiviral drug favipiravir (B1662787), is a fertile ground for developing next-generation antiviral agents. nih.govnih.gov Favipiravir itself is a polymerase inhibitor with proven potent activity against various RNA viruses. nih.gov Research efforts have focused on creating derivatives of this scaffold to enhance potency and selectivity against specific viral targets.

A prominent example is the development of (E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide, also known as Cyanorona-20. nih.govresearchgate.net This derivative was specifically designed as a potent and selective inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). nih.govresearchgate.net In vitro studies demonstrated that Cyanorona-20 has significantly higher potency against SARS-CoV-2 compared to its parent compound, favipiravir, and another antiviral, remdesivir (B604916). nih.govnih.gov The development of Cyanorona-20 was the result of extensive molecular modeling of compound libraries with the SARS-CoV-2 RdRp, aiming to create a derivative with improved drug-likeness and viral replication inhibition. nih.gov This work highlights a key strategy in next-generation development: modifying the core scaffold to achieve highly specific and potent inhibition of viral enzymes crucial for replication. nih.gov

The following table details the comparison between the parent compound and its next-generation derivative.

| Feature | Favipiravir (Parent Scaffold) | Cyanorona-20 (Next-Generation Derivative) |

| Chemical Name | 6-fluoro-3-hydroxypyrazine-2-carboxamide | (E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide |

| Primary Target | RNA-dependent RNA polymerase (broadly) news-medical.net | SARS-CoV-2 RNA-dependent RNA polymerase (selective) nih.govresearchgate.net |

| Reported Potency | Baseline activity against influenza and other viruses. news-medical.net | Reported to be 209-fold more potent than favipiravir against SARS-CoV-2 in vitro. nih.govnih.gov |

| Design Strategy | Acts as a purine (B94841) nucleotide analog. news-medical.net | Designed through molecular docking and modeling for specific, high-affinity binding to the SARS-CoV-2 RdRp active site. nih.govresearchgate.net |

Strategies for Enhancing Compound Activation and Bioavailability

A critical challenge in the development of antiviral agents, including those based on the 3-hydroxypyrazine-2-carboxamide scaffold, is ensuring efficient activation within host cells and adequate bioavailability. The antiviral activity of compounds like favipiravir and its analog T-1105 depends on their conversion into the active triphosphate form, which then inhibits the viral polymerase. chemicalbook.com

Research has shown that this activation process can be a limiting factor. For instance, the activation of this compound was found to be hindered in certain cell lines due to inefficient conversion of its ribonucleoside monophosphate to the diphosphate (B83284) form. chemicalbook.com To overcome these limitations, several strategies are being explored:

Chemical Modification: Derivatives can be engineered to balance lipophilic and hydrophilic characteristics, a strategy employed for Cyanorona-20 to improve its biodistribution and bioavailability compared to favipiravir. news-medical.net

Combination Therapy: One proposed strategy is to co-administer the pyrazine (B50134) derivative with a compound that increases the intracellular concentration of the active triphosphate form. chemicalbook.com Compounds suggested for this purpose include antifolates and thiopurine-based antimetabolites. chemicalbook.com

Formulation Technologies: For poorly absorbed drugs, general pharmaceutical strategies can be applied. These include creating amorphous formulations like solid solutions using spray drying or melt extrusion, which can prevent the slow dissolution process that often limits bioavailability. nih.gov Other techniques involve complexation with cyclodextrins or the use of self-emulsifying drug delivery systems (SEDDS) that keep the drug in a dissolved state as it transits the gastrointestinal tract, thereby increasing the surface area for absorption. nih.gov

Rational Design of Selective Viral Polymerase Inhibitors